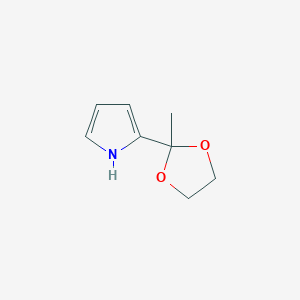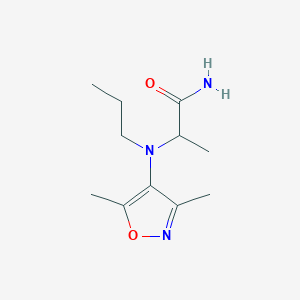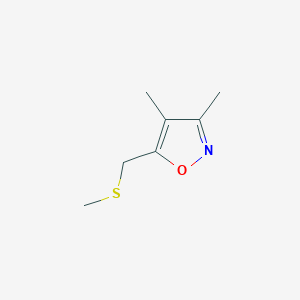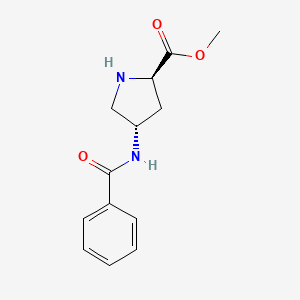![molecular formula C9H5F4NO3 B12869511 2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
2,7-Bis(difluoromethoxy)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(difluoromethoxy)benzo[d]oxazole is a fluorinated heterocyclic compound with the molecular formula C9H4F4O3. This compound is characterized by the presence of two difluoromethoxy groups attached to a benzo[d]oxazole core. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(difluoromethoxy)benzo[d]oxazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate benzo[d]oxazole derivative.
Introduction of Difluoromethoxy Groups: The difluoromethoxy groups are introduced via nucleophilic substitution reactions. Common reagents for this step include difluoromethyl ethers and appropriate bases to facilitate the substitution.
Cyclization: The final step involves cyclization to form the benzo[d]oxazole ring system. This can be achieved through various cyclization reactions, often under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(difluoromethoxy)benzo[d]oxazole can undergo several types of chemical reactions, including:
Substitution Reactions: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzo[d]oxazole core.
Cycloaddition Reactions: The benzo[d]oxazole ring can undergo cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to changes in the oxidation state of the core structure.
Scientific Research Applications
2,7-Bis(difluoromethoxy)benzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 2,7-Bis(difluoromethoxy)benzo[d]oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(difluoromethoxy)benzo[d]oxazole
- 2,7-Bis(trifluoromethoxy)benzo[d]oxazole
- 2,7-Bis(methoxy)benzo[d]oxazole
Uniqueness
2,7-Bis(difluoromethoxy)benzo[d]oxazole is unique due to the specific positioning of the difluoromethoxy groups, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, the difluoromethoxy groups provide a balance of electron-withdrawing effects and steric hindrance, making it particularly useful in applications requiring precise molecular interactions.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and versatile applications
Properties
Molecular Formula |
C9H5F4NO3 |
|---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
2,7-bis(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO3/c10-7(11)15-5-3-1-2-4-6(5)16-9(14-4)17-8(12)13/h1-3,7-8H |
InChI Key |
CCCGCISLTNJFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)OC(=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
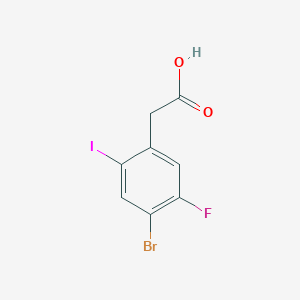
![(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
![2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)


